Arginine pyroglutamate
Description
Structure
2D Structure
Properties
CAS No. |
64855-91-0 |
|---|---|
Molecular Formula |
C11H21N5O5 |
Molecular Weight |
303.32 g/mol |
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H14N4O2.C5H7NO3/c7-4(5(11)12)2-1-3-10-6(8)9;7-4-2-1-3(6-4)5(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);3H,1-2H2,(H,6,7)(H,8,9)/t4-;/m0./s1 |
InChI Key |
UYCAGRPOUWSBIQ-WCCKRBBISA-N |
SMILES |
C1CC(=O)NC1C(=O)O.C(CC(C(=O)O)N)CN=C(N)N |
Isomeric SMILES |
C1CC(=O)NC1C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N |
Canonical SMILES |
C1CC(=O)NC1C(=O)O.C(CC(C(=O)O)N)CN=C(N)N |
Other CAS No. |
64855-91-0 |
Synonyms |
G-278 pirglutargina |
Origin of Product |
United States |
Synthesis and Structural Characterization of Arginine Pyroglutamate
Synthetic Pathways for Arginine Pyroglutamate (B8496135)
The creation of arginine pyroglutamate can be achieved through several methods, ranging from small-scale laboratory preparations to larger industrial production processes.
Laboratory-Scale Synthesis Methodologies
The most common and well-documented method for synthesizing L-arginine L-pyroglutamate on a laboratory scale is through a direct acid-base reaction. This process leverages the basic guanidino group of L-arginine and the acidic carboxyl group of L-pyroglutamic acid to form a stable salt. The reaction is typically carried out in an aqueous medium.
The general procedure involves dissolving L-arginine and L-pyroglutamic acid in water. The molar ratio of the two reactants is a critical parameter, with optimal yields often achieved when the ratio of L-arginine to L-pyroglutamic acid is carefully controlled. google.com Following the reaction, the product is typically isolated through crystallization, which can be induced by methods such as cooling the solution or adding a less polar solvent like ethanol (B145695) to decrease the solubility of the salt. google.com
Alternative approaches explored in the synthesis of related compounds, though not directly for this compound, involve multi-step processes starting from pyroglutamic acid to create more complex molecules. For instance, optically active β-arginine has been synthesized from pyroglutamic acid, highlighting the versatility of pyroglutamic acid as a starting material in chemical synthesis. clockss.orgelsevierpure.com
Considerations for Industrial Production of this compound
Scaling up the synthesis of L-arginine L-pyroglutamate for industrial production requires careful consideration of several factors to ensure efficiency, cost-effectiveness, and product quality. A patented method for large-scale production outlines a process that is both simple and high-yielding. google.com
Key considerations for industrial production include:
Reaction Conditions: The temperature of the reaction is a crucial parameter, with a range of 50-80°C being optimal for the reaction between L-arginine and L-pyroglutamic acid in water. google.com
Solvent Management: The process often involves a vacuum concentration step to remove a portion of the water solvent after the reaction is complete. google.com This is followed by the addition of ethanol to precipitate the crystalline product. google.com The recovery and reuse of solvents can significantly reduce production costs.
Crystallization and Purification: Controlled cooling and the precise addition of an anti-solvent like ethanol are critical for obtaining high-purity crystals. This step is designed to effectively separate the desired product from unreacted starting materials and any byproducts.
Yield and Purity: The industrial method aims for high yields, with crude yields reported to be in the range of 78-88%. The final product after purification can achieve a purity of over 99%.
Byproduct Formation: At higher temperatures (above 70°C), there is a risk of forming δ-lactam derivatives from the cyclization of L-pyroglutamic acid. Maintaining reaction temperatures below 80°C and employing rapid cooling during crystallization helps to mitigate this side reaction.
Stereochemical Aspects and Isomeric Forms of this compound
This compound is a salt formed from two chiral molecules: arginine and pyroglutamic acid. Both of these constituent molecules can exist as stereoisomers, which are molecules with the same chemical formula and connectivity but different spatial arrangements of their atoms.
The naturally occurring and most common form of arginine is L-arginine. Similarly, L-pyroglutamic acid is the prevalent stereoisomer in biological systems. cambridgecommodities.com Consequently, the most commonly studied and commercially available form of this compound is L-arginine L-pyroglutamate . scbt.comsynthetikaeu.com This specific combination has the CAS Registry Number 56265-06-6. scbt.comwikidata.org
Theoretically, other stereoisomeric forms of this compound could exist, such as:
D-arginine L-pyroglutamate
L-arginine D-pyroglutamate
D-arginine D-pyroglutamate
The specific stereochemistry of the constituent amino acids is crucial as it influences the three-dimensional structure of the resulting salt and its interactions with other chiral molecules, which is of particular importance in biological contexts. For instance, the synthesis of analogs of luteinizing hormone-releasing hormone has involved the substitution of L-amino acids with their D-isomers, including D-pyroglutamic acid, to study the effects on biological activity. miami.edu The stability of the lactam ring in pyroglutamic acid has also been shown to be dependent on the stereochemistry of substituents on the ring. researchgate.net
Polymorphism and Crystallization Behavior of L-Arginine L-Pyroglutamate in Various Solvent Systems
Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. This phenomenon is of significant interest in the pharmaceutical and materials science fields as different polymorphs of the same compound can exhibit different physical properties, such as solubility, melting point, and stability.
L-arginine L-pyroglutamate has been shown to exhibit polymorphism. acs.orgacs.org Research has identified three distinct polymorphic forms, designated as α-form, β-form, and γ-form. acs.orgacs.org These different crystalline forms can be obtained by crystallization from various solvent systems.
A systematic study on the solubility and polymorphism of L-arginine L-pyroglutamate investigated its behavior in nine pure solvents (water, methanol (B129727), ethanol, isopropanol, acetone, acetonitrile (B52724), dichloromethane, ethyl acetate, and n-hexane) and a binary water-ethanol solvent system at temperatures ranging from 283.15 to 323.15 K. acs.orgacs.org
The solubility of L-arginine L-pyroglutamate was found to be highly dependent on the solvent and temperature. acs.org The solubility was highest in water and lowest in acetonitrile. acs.org As expected, solubility generally increased with temperature in the tested solvents. acs.orgacs.org
The formation of different polymorphs was influenced by the solvent used for crystallization. acs.orgacs.org This highlights the critical role of the solvent environment in directing the self-assembly of the L-arginine and L-pyroglutamate ions into a specific crystal lattice. The existence of these polymorphs is a key consideration for the controlled crystallization of L-arginine L-pyroglutamate to ensure the desired solid-state form is produced consistently.
The table below summarizes the solubility of L-arginine L-pyroglutamate in various solvents at different temperatures, as determined by the static gravimetric method.
| Solvent | Temperature (K) | Molar Fraction Solubility (x10^3) |
| Water | 283.15 | 15.82 |
| 293.15 | 22.84 | |
| 303.15 | 32.17 | |
| 313.15 | 44.59 | |
| 323.15 | 60.98 | |
| Methanol | 283.15 | 1.15 |
| 293.15 | 1.76 | |
| 303.15 | 2.61 | |
| 313.15 | 3.79 | |
| 323.15 | 5.43 | |
| Ethanol | 283.15 | 0.28 |
| 293.15 | 0.38 | |
| 303.15 | 0.52 | |
| 313.15 | 0.71 | |
| 323.15 | 0.97 | |
| Isopropanol | 283.15 | 0.12 |
| 293.15 | 0.16 | |
| 303.15 | 0.22 | |
| 313.15 | 0.30 | |
| 323.15 | 0.41 | |
| Acetone | 283.15 | 0.09 |
| 293.15 | 0.12 | |
| 303.15 | 0.15 | |
| 313.15 | 0.20 | |
| 323.15 | 0.26 | |
| Acetonitrile | 283.15 | 0.08 |
| 293.15 | 0.10 | |
| 303.15 | 0.13 | |
| 313.15 | 0.16 | |
| 323.15 | 0.21 |
Data adapted from the Journal of Chemical & Engineering Data. acs.orgacs.org
Biochemical Pathways and Metabolic Interconnections of Arginine Pyroglutamate
Metabolism of L-Arginine in Biological Systems
L-arginine, a semi-essential amino acid, is a crucial component in a variety of metabolic pathways essential for health. embopress.org It serves as a precursor for the synthesis of proteins and a wide array of nitrogen-containing metabolites that are vital for cellular signaling, nitrogen excretion, and energy balance. embopress.org
While L-arginine can be obtained from dietary sources, endogenous synthesis plays a significant role in maintaining its homeostasis, especially in growing organisms or during certain physiological states. nih.govnih.gov The primary sites for this synthesis are the small intestine and the kidneys, involving a multi-step process that begins with precursors like glutamine and proline. embopress.orgbenthamopenarchives.com
In the epithelial cells of the small intestine, glutamine and proline are converted to L-ornithine. benthamopenarchives.com This L-ornithine is then used to produce L-citrulline. benthamopenarchives.com The L-citrulline produced is released into the bloodstream and transported to the kidneys. embopress.org Within the kidney cells, L-citrulline is converted to argininosuccinate (B1211890) and then to L-arginine, which is subsequently released back into circulation for use by other tissues. embopress.org This inter-organ transport highlights a coordinated effort to maintain systemic arginine levels. nih.govresearchgate.net
The transport of L-arginine across cell membranes is a regulated process facilitated by specific protein carriers, primarily belonging to the cationic amino acid transporter (CAT) family. nih.govresearchgate.net These transporters are crucial for ensuring that tissues have an adequate supply of arginine for their metabolic needs. nih.gov
Once inside the cells, L-arginine can be metabolized through several key enzymatic pathways, each leading to the formation of distinct and biologically important molecules. The primary enzymes involved in arginine catabolism are arginase, nitric oxide synthase (NOS), and arginine decarboxylase (ADC). nih.gov
Arginase: This enzyme catalyzes the hydrolysis of L-arginine to L-ornithine and urea (B33335). nih.govmdpi.com There are two main isoforms of arginase: Arginase I, which is cytosolic and highly expressed in the liver as part of the urea cycle, and Arginase II, which is located in the mitochondria and found in various other tissues. themedicalbiochemistrypage.orgfrontiersin.org
Nitric Oxide Synthase (NOS): This family of enzymes converts L-arginine into nitric oxide (NO) and L-citrulline. frontiersin.orgnih.gov There are three main isoforms of NOS: neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS), each with distinct tissue distributions and regulatory mechanisms. nih.gov
Arginine Decarboxylase (ADC): This enzyme is responsible for the decarboxylation of L-arginine to produce agmatine (B1664431) and carbon dioxide. nih.govnih.gov
The activity of these enzymes is tightly regulated and can vary depending on the cell type and physiological conditions, thereby directing the flow of arginine into specific metabolic pathways. nih.gov
The catabolism of L-arginine gives rise to a diverse array of downstream metabolites with critical physiological functions.
Nitric Oxide (NO): Produced by NOS, nitric oxide is a potent signaling molecule involved in numerous physiological processes, including vasodilation (widening of blood vessels), neurotransmission, and immune responses. nih.govnih.gov
Polyamines: The L-ornithine produced by arginase is a precursor for the synthesis of polyamines such as putrescine, spermidine, and spermine. nih.govnih.gov These molecules are essential for cell growth, proliferation, and differentiation. mdpi.com
Creatine (B1669601): Arginine is a key component in the synthesis of creatine, an important molecule for energy storage and transfer in muscle and nerve cells. embopress.orgyoutube.com The first step in creatine synthesis involves the transfer of a guanidino group from arginine to glycine. nih.gov
Agmatine: Produced by ADC, agmatine is a neurotransmitter and neuromodulator that can influence a variety of cellular functions, including the regulation of nitric oxide synthesis. nih.govresearchgate.nettransparentlabs.com
The balance between these metabolic pathways is crucial for maintaining cellular homeostasis.
L-arginine plays a central role in the urea cycle, a liver-based pathway that detoxifies ammonia (B1221849), a toxic byproduct of amino acid metabolism, by converting it into urea for excretion. themedicalbiochemistrypage.orgpressbooks.pub In the final step of the urea cycle, arginase cleaves urea from arginine, regenerating L-ornithine, which continues in the cycle. themedicalbiochemistrypage.orgnih.gov
Metabolism of Pyroglutamic Acid
Pyroglutamic acid, also known as 5-oxoproline, is a derivative of the amino acid glutamate (B1630785). It can be formed through both non-enzymatic and enzymatic processes.
Pyroglutamic acid can be formed from both L-glutamate and L-glutamine. The formation from L-glutamine is a particularly facile process.
Non-Enzymatic Formation: N-terminal glutamine residues in proteins and peptides can spontaneously cyclize to form pyroglutamic acid, especially under conditions of elevated temperature or changes in pH. google.comgoogle.com This non-enzymatic conversion can also occur with free glutamine, though to a lesser extent. pnas.org Similarly, N-terminal glutamic acid can also undergo non-enzymatic cyclization to pyroglutamic acid, although this reaction is generally slower than that from glutamine. google.comresearchgate.net
Enzymatic Formation: The conversion of glutamine to pyroglutamic acid can also be catalyzed by the enzyme glutaminyl cyclase. google.com This enzyme facilitates the cyclization of N-terminal glutamine residues of certain peptides and proteins. There is also evidence to suggest that the formation of pyroglutamic acid from glutamic acid can be an enzymatic process, although the specific enzymes involved are less well-characterized. pnas.org
While pyroglutamic acid can be formed from glutamate, the chemical equilibrium under physiological conditions strongly favors the formation of pyroglutamate (B8496135). nih.gov However, studies have shown that pyroglutamate is actively metabolized in the brain and can contribute to the interstitial pool of glutamine. nih.gov
Role of 5-Oxoprolinase in Pyroglutamate Conversion to Glutamate
The conversion of pyroglutamate (also known as 5-oxoproline) to the crucial amino acid L-glutamate is a vital step in cellular metabolism, primarily catalyzed by the enzyme 5-oxoprolinase. pnas.orgnih.gov This enzyme is a key component of the γ-glutamyl cycle, a metabolic pathway involved in amino acid transport and the synthesis and degradation of glutathione (B108866). nih.govunl.edu The reaction catalyzed by 5-oxoprolinase is an energy-dependent process that involves the cleavage of adenosine (B11128) triphosphate (ATP) to adenosine diphosphate (B83284) (ADP) and inorganic orthophosphate. nih.govnih.govpnas.org This ATP hydrolysis provides the necessary energy to open the cyclic lactam structure of pyroglutamate, forming the linear amino acid, glutamate. unl.edu
The activity of 5-oxoprolinase is dependent on the presence of specific divalent and monovalent cations. Research has identified a requirement for magnesium (Mg++) or manganese (Mn++) and potassium (K+) or ammonium (B1175870) (NH4+) for the enzyme to function optimally. pnas.orgnih.gov The biochemical equilibrium of this reaction strongly favors the formation of L-glutamate. pnas.org
The significance of this enzyme in vivo is highlighted by studies involving its inhibition. When 5-oxoprolinase is competitively inhibited, an accumulation of 5-oxoproline is observed in various tissues, including the kidney, liver, and brain, as well as in urine. nih.govnih.govresearchgate.net This accumulation demonstrates that 5-oxoproline is a significant and quantitatively important metabolite and confirms the essential role of 5-oxoprolinase in recycling it back into the glutamate pool for use in other metabolic processes, such as glutathione synthesis. nih.govnih.govpnas.org
| Parameter | Description | Reference |
|---|---|---|
| Enzyme | 5-Oxoprolinase | pnas.orgnih.gov |
| Substrate | 5-oxo-L-proline (Pyroglutamate) | pnas.orgpnas.org |
| Product | L-Glutamate | pnas.orgpnas.org |
| Energy Requirement | Stoichiometric cleavage of ATP to ADP and orthophosphate | nih.govnih.gov |
| Cofactors | Requires Mg++ (or Mn++) and K+ (or NH4+) | pnas.orgnih.gov |
| Metabolic Pathway | Part of the γ-glutamyl cycle | nih.govunl.edu |
Pyroglutamate in Peptide and Protein Modification (e.g., N-terminal Cyclization)
Pyroglutamate is frequently found at the N-terminus of various peptides and proteins, where its formation is a common type of post-translational modification (PTM). nih.govacs.org This modification, known as N-terminal cyclization or pyroglutamate (pGlu) formation, occurs through the intramolecular cyclization of an N-terminal glutamine (Gln) or glutamic acid (Glu) residue. creative-biolabs.comcreative-proteomics.com The process involves a nucleophilic attack by the N-terminal amine on the side-chain carbonyl carbon, resulting in the formation of a stable five-membered ring and the elimination of ammonia (from Gln) or water (from Glu). researchgate.netresearchgate.netresearchgate.net
This cyclization can proceed through two primary mechanisms:
Enzymatic Conversion: This process is catalyzed by the enzyme glutaminyl cyclase (QC), which significantly accelerates the rate of pGlu formation, particularly from glutamine residues. nih.govacs.orgcreative-biolabs.com
Non-enzymatic (Spontaneous) Conversion: N-terminal Gln and Glu can also cyclize spontaneously without enzymatic catalysis. nih.govacs.org This chemical conversion is highly dependent on environmental conditions such as pH, temperature, and buffer composition. creative-biolabs.comnih.gov Studies on monoclonal antibodies have shown that non-enzymatic pGlu formation is minimal at neutral pH (around 6.2) but increases in more acidic (pH 4) or basic (pH 8) conditions. researchgate.netresearchgate.net The conversion from glutamine is generally much faster than from glutamate. nih.gov
The formation of pGlu is a significant consideration in the manufacturing of therapeutic proteins, such as monoclonal antibodies, as this modification introduces heterogeneity into the final product. creative-biolabs.comnih.gov The conversion results in a mass shift of -17 Daltons for glutamine and -18 Daltons for glutamate, which can be detected using mass spectrometry. creative-biolabs.com From a regulatory perspective, N-terminal variants like pGlu must be characterized to assess any potential impact on the product's quality, safety, and efficacy. creative-biolabs.comcreative-proteomics.com
| Feature | Enzymatic Conversion | Non-Enzymatic (Spontaneous) Conversion | Reference |
|---|---|---|---|
| Catalyst | Glutaminyl Cyclase (QC) | None (chemical reaction) | nih.govcreative-biolabs.com |
| Precursors | N-terminal Glutamine (Gln) and Glutamic Acid (Glu) | N-terminal Glutamine (Gln) and Glutamic Acid (Glu) | nih.govcreative-biolabs.com |
| Reaction Rate | Significantly accelerated | Slower; highly dependent on conditions | nih.govacs.org |
| Influencing Factors | Enzyme concentration and activity | pH, temperature, time, buffer composition | creative-biolabs.comresearchgate.netnih.gov |
| Optimal pH | pH ~8.0 for Gln conversion; pH ~6.0 for Glu conversion | Favored at acidic (pH 4) and basic (pH 8) conditions | acs.orgresearchgate.net |
| Significance | Maturation of bioactive peptides and proteins | A source of heterogeneity in recombinant proteins during production and storage | acs.orgnih.gov |
Convergent Metabolic Pathways and Integrated Bioactivity of Arginine Pyroglutamate Components
The two constituent molecules of this compound—arginine and pyroglutamate—are integrated into central metabolic networks that converge on the key amino acid, L-glutamate. wikipedia.org This convergence allows their carbon and nitrogen atoms to be channeled into a wide array of critical biosynthetic and energy-producing pathways.
The metabolic fate of pyroglutamate is direct; as detailed previously, it is converted into L-glutamate by the ATP-dependent enzyme 5-oxoprolinase. pnas.org This reaction effectively salvages pyroglutamate, reintroducing it into the cell's primary amino acid pool. unl.edu
The metabolism of arginine is more complex but also connects robustly to the glutamate pool. The primary catabolic pathway for arginine is initiated by the enzyme arginase, which hydrolyzes arginine to produce ornithine and urea. creative-proteomics.comyoutube.comnih.gov Ornithine then serves as a substrate for ornithine aminotransferase (OAT), which transfers its δ-amino group to α-ketoglutarate, yielding glutamate-γ-semialdehyde and L-glutamate. creative-proteomics.comnih.gov Glutamate-γ-semialdehyde exists in a spontaneous equilibrium with its cyclic form, Δ¹-pyrroline-5-carboxylate (P5C). wikipedia.org P5C can be subsequently oxidized by the enzyme P5C dehydrogenase to generate another molecule of L-glutamate. nih.gov Thus, the catabolism of a single arginine molecule can lead to the production of two molecules of glutamate, in addition to urea.
This metabolic convergence on glutamate underscores the integrated bioactivity of this compound's components. Glutamate itself is a central metabolic hub with numerous essential functions:
Precursor for Amino Acid Synthesis: Glutamate is a direct precursor for the synthesis of proline and can be used to regenerate ornithine, linking back to arginine synthesis in the urea cycle. wikipedia.orgembopress.orgnih.gov
Nitrogen Metabolism: It acts as a primary nitrogen donor in the synthesis of many other amino acids and nitrogenous compounds through transamination reactions. embopress.org
Energy Metabolism: Glutamate can be deaminated by glutamate dehydrogenase to form α-ketoglutarate, an intermediate of the tricarboxylic acid (TCA) cycle, thereby contributing to cellular energy production (anaplerosis). embopress.orgresearchgate.net
Concurrently, the arginine component is a precursor for a portfolio of bioactive molecules beyond the urea cycle, including nitric oxide (a signaling molecule), creatine (an energy buffer), and polyamines (involved in cell growth and proliferation). nih.govembopress.org Therefore, this compound serves as a source for two molecules that are readily assimilated into interconnected pathways vital for nitrogen balance, energy homeostasis, and the synthesis of critical biomolecules.
| Component | Key Enzyme(s) | Primary Product(s) | Metabolic Intersection | Reference |
|---|---|---|---|---|
| Pyroglutamate | 5-Oxoprolinase | L-Glutamate | Converge on the L-Glutamate pool | pnas.orgpnas.org |
| Arginine | Arginase, Ornithine Aminotransferase (OAT), P5C Dehydrogenase | Ornithine, Urea, L-Glutamate | creative-proteomics.comnih.gov |
Molecular and Cellular Mechanisms of Action of Arginine Pyroglutamate
Modulation of Neuronal Signaling and Neurotransmitter Systems
The cholinergic system, which utilizes acetylcholine as its primary neurotransmitter, is crucial for cognitive functions like memory and learning mdpi.com. While direct research on arginine pyroglutamate's effect on this system is specific, related compounds offer insights. For instance, poly-L-arginine, a polymer of arginine, has been shown to induce the release of acetylcholine from parasympathetic nerves nih.gov. This action is notable as it occurs independently of neuronal sodium channels, suggesting a direct interaction with the nerve terminals nih.gov. Furthermore, L-arginine, a constituent of arginine pyroglutamate (B8496135), can augment the vasodilation effects induced by acetylcholine, a process dependent on endothelial function nih.gov. The enhancement of cholinergic signaling is a key area of interest in neuropharmacology, as degeneration of cholinergic neurons is associated with cognitive decline mdpi.comfrontiersin.org. The activation of certain acetylcholine receptors, such as the α7 nicotinic acetylcholine receptor (α7-nAChR), can lead to an upregulation of brain-derived neurotrophic factor (BDNF) in the hippocampus, highlighting a mechanism for neuroprotection and plasticity frontiersin.org.
Inhibitory neurotransmission in the CNS is primarily mediated by γ-aminobutyric acid (GABA) and glycine. GABA is the main inhibitory neurotransmitter in the brain, while glycine is predominant in the spinal cord and brainstem nih.govtmc.edumdpi.comyoutube.com. These neurotransmitters act by binding to receptors that cause hyperpolarization in neurons, reducing neural excitability nih.gov.
The pyroglutamate component of this compound is a derivative of glutamate (B1630785), which is the direct precursor for the synthesis of GABA via the enzyme glutamate decarboxylase tmc.edumdpi.comyoutube.com. This metabolic link suggests a potential indirect influence on the availability of GABA. Disturbances in the balance between excitatory glutamatergic and inhibitory GABAergic transmission are implicated in various pathological conditions of the brain mdpi.com. Glycine, in addition to its inhibitory role, acts as a co-agonist with glutamate at excitatory NMDA receptors, playing a dual role in neurotransmission nih.govmdpi.com. While direct studies on this compound's interaction with these inhibitory systems are not extensively detailed, the roles of its precursor molecules in these pathways are well-established.
Research has specifically investigated the influence of this compound on the central nervous system by observing its interactions with molecules that have either depressive or excitatory actions nih.gov. Studies show that this compound exhibits a significant antagonistic effect against certain CNS depressants nih.gov. This effect is particularly intense in the case of general anesthesia induced by pentobarbital and is also present against the effects of benzodiazepines such as medazepam and flurazepam nih.gov. The antagonism is also evident against barbiturates in terms of spontaneous motility nih.gov. It is hypothesized that the specific pharmacokinetics of this compound allow it to achieve sufficient concentrations in the brain to block the activity of these depressive compounds nih.gov. However, it does not appear to significantly alter the spontaneous and specialized behavior of normal animals on its own nih.gov.
| Depressive Compound | Observed Effect of this compound | Experimental Context |
|---|---|---|
| Pentobarbital | Intense antagonistic effect | General anaesthesia nih.gov |
| Medazepam | Antagonistic effect | General anaesthesia nih.gov |
| Flurazepam | Antagonistic effect | General anaesthesia nih.gov |
| Barbiturates | Obvious antagonism | Spontaneous motility nih.gov |
Cellular Regulatory Pathways and Molecular Targets
Beyond neurotransmitter systems, this compound's mechanisms involve fundamental cellular signaling pathways, including the nitric oxide pathway and adrenergic receptor activation.
L-arginine is the essential substrate for the synthesis of nitric oxide (NO), a critical signaling molecule with diverse physiological roles, including vasodilation and neurotransmission nih.govresearchgate.netyoutube.com. The enzyme nitric oxide synthase (NOS) catalyzes the conversion of L-arginine to NO and L-citrulline youtube.comyoutube.com. As this compound provides a source of arginine, it directly contributes to this pathway. Increased NO production leads to the relaxation of smooth muscle cells in blood vessels, a process known as vasodilation, which improves blood flow youtube.compatsnap.com. NO also functions as a neurotransmitter and plays a role in the immune system nih.govresearchgate.netyoutube.com.
Indirectly, the glutamine/pyroglutamate component may also play a role. Glutamine metabolism is linked to the synthesis of arginine and can modulate the production of NO by controlling the cellular supply of its precursor, arginine . This interplay highlights a comprehensive mechanism where both components of this compound can contribute to the regulation of nitric oxide signaling.
| Step | Description | Key Molecules Involved |
|---|---|---|
| 1. Substrate | L-arginine serves as the primary substrate. | L-Arginine, Molecular Oxygen youtube.com |
| 2. Enzymatic Conversion | The enzyme Nitric Oxide Synthase (NOS) catalyzes the reaction. | Nitric Oxide Synthase (NOS) youtube.comyoutube.com |
| 3. Products | The reaction yields nitric oxide and L-citrulline. | Nitric Oxide (NO), L-Citrulline youtube.com |
| 4. Downstream Signaling | NO acts as a signaling molecule, often stimulating soluble guanylate cyclase. | Soluble guanylate cyclase, cGMP youtube.comyoutube.com |
Alpha-2 (α2) adrenergic receptors are G protein-coupled receptors associated with the Gi heterotrimeric G-protein wikipedia.org. These receptors are found in both the central and peripheral nervous systems and are activated by catecholamines like norepinephrine and epinephrine wikipedia.org. When activated, α2-adrenergic receptors typically inhibit the release of norepinephrine from presynaptic terminals in a form of negative feedback wikipedia.org. This activation leads to a decrease in cyclic AMP (cAMP) production, which can inhibit calcium channel opening and reduce further neurotransmitter release youtube.com.
Engagement with Intracellular Splicing Factors and Transcriptional Regulation (e.g., RBM39)
The arginine component of this compound has been identified as a signaling molecule that can influence transcriptional regulation through interaction with intracellular splicing factors. Research has specifically highlighted its role in binding to the RNA-Binding Motif Protein 39 (RBM39). nih.govnih.gov RBM39 is an essential RNA-binding protein rich in arginine and serine, which is involved in both pre-mRNA splicing and transcriptional coactivation or co-repression. nih.gov
Mechanistically, studies have shown that arginine directly binds to RBM39. This interaction is crucial for controlling the expression of metabolic genes. nih.govnih.gov For example, in the context of hepatocellular carcinoma, elevated intracellular arginine levels promote tumor growth by binding to RBM39, which in turn reprograms metabolism by altering the expression of genes related to glucose, amino acid, nucleotide, and fatty acid metabolism. nih.gov This binding of arginine to RBM39 can lead to the upregulation of specific genes, such as asparagine synthetase (ASNS), creating a positive feedback loop that sustains the metabolic changes. nih.gov
This interaction underscores a novel function for the amino acid arginine as a second messenger-like molecule that can reprogram cellular metabolism to influence cell growth and proliferation by directly engaging with the transcriptional and splicing machinery. nih.govnih.gov While this research focuses on arginine, it provides a direct mechanistic link between a constituent of this compound and the regulation of gene expression at the transcriptional and splicing level.
| Interacting Molecule | Function | Effect of Arginine Binding |
| RBM39 | RNA-binding protein involved in pre-mRNA splicing and transcriptional regulation. nih.gov | Controls expression of metabolic genes; upregulates asparagine synthesis. nih.govnih.gov |
| ARGLU1 | Transcriptional coactivator and splicing regulator. nih.gov | Modulates basal transcription and alternative splicing in neural cells. nih.gov |
Impact on Cellular Redox Balance and Antioxidant Capacity
The L-arginine component of this compound plays a significant role in modulating the cellular redox balance and enhancing antioxidant capacity. nih.gov It functions as a critical factor in suppressing oxidative stress and inducing an endogenous antioxidant response. nih.gov
One of the primary mechanisms is through the stimulation of glutathione (B108866) (GSH) synthesis. nih.gov L-arginine supplementation has been shown to enhance GSH content in both plasma and liver, effectively suppressing oxidative stress. nih.gov This is achieved by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov The activation of Nrf2 occurs as L-arginine intake leads to a reduction in the expression of Keap1 and Cul3, which are proteins that target Nrf2 for degradation. nih.gov
Once activated, Nrf2 promotes the expression of antioxidant responsive element (ARE)-dependent genes. This results in the upregulation of various antioxidant enzymes and proteins, including:
Glutamate-cysteine ligase catalytic subunit (GCLC)
Glutamate-cysteine ligase modifier subunit (GCLM)
Glutathione Synthetase (GS)
Glutathione Reductase (GR)
Glutathione S-transferase (GST)
Glutathione Peroxidase (GPx)
Catalase (CAT)
Superoxide Dismutase (SOD)
NAD(P)H Quinone Dehydrogenase 1 (NQO1)
Heme Oxygenase-1 (HO-1) nih.gov
Studies in animal models subjected to oxidative stress have confirmed these effects. Dietary supplementation with arginine has been shown to decrease the content of malondialdehyde (MDA), a marker of lipid peroxidation, while increasing the activities of antioxidant enzymes like CAT and T-SOD and the content of GSH. nih.govnih.gov This demonstrates that the L-arginine constituent of this compound can fortify the cellular antioxidant defense system. researchgate.net
| Parameter | Effect of L-Arginine Supplementation | Mechanism |
| Glutathione (GSH) Content | Increased nih.govnih.gov | Stimulates GSH synthesis via Nrf2 pathway activation. nih.gov |
| Oxidative Stress | Suppressed nih.govnih.gov | Upregulates multiple antioxidant enzymes. nih.gov |
| Nrf2 Pathway | Activated nih.gov | Reduces expression of Keap1 and Cul3. nih.gov |
| Malondialdehyde (MDA) | Decreased nih.govnih.gov | Reduces lipid peroxidation. nih.gov |
| Total Antioxidant Capacity (TAC) | Increased nih.gov | Enhances the overall antioxidant defense system. nih.gov |
Influence on Peptide Hormone Axis Modulation
This compound has been investigated for its influence on the peptide hormone axis, particularly its role as a growth hormone (GH) secretagogue. muscle-zone.com Research, notably a study from 1981, demonstrated that the oral administration of this compound in combination with L-lysine hydrochloride significantly stimulates the secretion of biologically active GH. warddeanmd.comlongecity.org In this study involving healthy male subjects, the combination of 1,200 mg of this compound and 1,200 mg of L-lysine hydrochloride elevated GH levels from two to eight times the baseline value within 30 to 120 minutes of consumption. warddeanmd.com It is suggested that these two amino acids work synergistically, as separate consumption of either this compound or lysine did not produce a significant increase in GH. warddeanmd.com
The proposed mechanism involves this compound potentially slowing down the activity of somatostatin, a hormone that inhibits GH secretion, while also increasing the release of gamma-aminobutyric acid (GABA). muscle-zone.com The L-arginine component itself is known to stimulate various pituitary hormones. nih.gov
Furthermore, L-arginine has been shown to influence other peptide hormones. In rodents, L-arginine stimulates the release of gut hormones such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY). researchgate.net The effect of arginine on the hypothalamic-pituitary-adrenal (HPA) axis has also been studied, revealing that its impact on adrenocorticotropic hormone (ACTH) and cortisol can vary depending on an individual's vasopressin status. nih.gov
| Hormone | Effect of this compound / Arginine | Context |
| Growth Hormone (GH) | Significantly Increased warddeanmd.comnutracapusa.com | When combined with L-lysine. warddeanmd.comlongecity.org |
| Adrenocorticotropic Hormone (ACTH) | Variable | Effect depends on vasopressin status. nih.gov |
| Cortisol | Variable | Effect depends on vasopressin status. nih.gov |
| Glucagon-like peptide-1 (GLP-1) | Stimulated Release researchgate.net | Observed in rodent studies with L-arginine. researchgate.net |
| Peptide YY (PYY) | Stimulated Release researchgate.net | Observed in rodent studies with L-arginine. researchgate.net |
Mechanisms of Cognitive Function Modulation
This compound is thought to modulate cognitive function through the distinct and synergistic actions of its two components: L-arginine and pyroglutamic acid. caringsunshine.com
The L-arginine component is a well-known precursor to nitric oxide (NO). caringsunshine.compatsnap.com Nitric oxide acts as a vasodilator, helping to relax and widen blood vessels. patsnap.com This vasodilatory effect may lead to improved cerebral blood flow, which is theorized to benefit brain health and cognitive performance by enhancing oxygen and nutrient delivery to brain cells. caringsunshine.comcaringsunshine.com Additionally, L-arginine has demonstrated anti-stress effects that can mitigate cognitive decline. nih.gov In animal models, it was found to reduce oxidative damage in the brain of stress-loaded mice, thereby preserving cognitive function. nih.gov
The pyroglutamic acid component is directly associated with cognitive processes and neurotransmitter regulation. caringsunshine.com It is believed to influence the release of acetylcholine, a neurotransmitter that is crucial for learning and memory. hghformulation.com Pyroglutamic acid may also support the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that helps reduce neuronal excitability, potentially contributing to a calmer and more focused mental state. hghformulation.com Furthermore, pyroglutamic acid plays a role in cellular energy production within the Krebs cycle, which can ensure a consistent energy supply to brain cells, potentially improving mental endurance. hghformulation.com
Animal studies have provided evidence for the cognitive effects of this compound, showing it can moderately accelerate learning in tasks such as temporal discrimination and conditioned avoidance responses. nih.gov This suggests that the unique combination of these two molecules may offer multifaceted support for cognitive mechanisms. caringsunshine.comproveitsupplements.com
| Component | Proposed Mechanism of Cognitive Modulation |
| L-Arginine | Precursor to nitric oxide (NO), potentially improving cerebral blood flow through vasodilation. caringsunshine.compatsnap.com Also exhibits anti-stress and neuroprotective effects by reducing oxidative damage. nih.gov |
| Pyroglutamic Acid | Influences the release of acetylcholine, a key neurotransmitter for learning and memory. hghformulation.com Supports GABA activity, promoting calmness and focus. hghformulation.com Contributes to cellular energy production in the brain. hghformulation.com |
Analytical Methodologies and Advanced Characterization of Arginine Pyroglutamate
Chromatographic Techniques for Quantitative and Qualitative Analysis
Chromatography is a cornerstone for the separation and analysis of Arginine Pyroglutamate (B8496135). By exploiting the physicochemical properties of its constituent amino acids, these methods provide robust means for both qualitative and quantitative assessment.
High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) modality, is a principal technique for the analysis of Arginine Pyroglutamate. Due to the high polarity and zwitterionic nature of arginine, direct analysis on traditional C18 columns can be challenging, often resulting in poor retention. creative-proteomics.comhelixchrom.com To overcome this, several strategies are employed.
Pre-column derivatization is a common approach, where the amino acids are tagged with a chromophore or fluorophore to enhance detection and improve chromatographic behavior. researchgate.net Reagents such as o-Phthalaldehyde (OPA) and 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) react with the primary amine groups in arginine, forming fluorescent derivatives that can be detected with high sensitivity. creative-proteomics.comresearchgate.netnih.gov Another strategy involves the use of ion-pairing reagents (e.g., heptafluorobutyric acid) in the mobile phase, which form a neutral complex with the charged analyte, thereby increasing its retention on the nonpolar stationary phase. creative-proteomics.com
Modern methods may also utilize mixed-mode chromatography, combining reversed-phase and ion-exchange mechanisms on a single column, allowing for the analysis of underivatized amino acids without ion-pairing reagents. helixchrom.comsielc.com Detection is typically achieved using UV or fluorescence detectors, and for more complex samples, mass spectrometry. helixchrom.comnih.gov
Table 1: Exemplary RP-HPLC Conditions for Arginine Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Reversed-Phase C18 researchgate.net | Mixed-Mode (RP/Cation-Exchange) helixchrom.com | Reversed-Phase C8 nih.gov |
| Mobile Phase | Gradient elution with acetonitrile (B52724) and phosphate (B84403) buffer nih.gov | Acetonitrile/water/ammonium (B1175870) formate/formic acid helixchrom.com | 18.5 mM heptanesulfonic acid-10% methanol (B129727) in water nih.gov |
| Derivatization | Pre-column with o-Phthaldialdehyde (OPA) nih.gov | None (underivatized) helixchrom.com | None (underivatized) nih.gov |
| Detection | Fluorescence (Ex: 338 nm, Em: 455 nm) nih.gov | Mass Spectrometry (MS) or ELSD helixchrom.comsielc.com | UV nih.gov |
Gas Chromatography with Mass Spectrometry (GC-MS) is less commonly used for the direct analysis of intact arginine due to its non-volatile nature and the thermal instability of its derivatives. d-nb.info However, GC-MS is a powerful tool for analyzing the pyroglutamate component. Pyroglutamic acid can be formed as a cyclization artifact from glutamic acid or glutamine during sample preparation, a phenomenon that has been studied in detail using GC-MS. nih.govresearchgate.net For analysis, the pyroglutamic acid is typically derivatized to form a volatile ester, such as its methyl ester pentafluoropropionyl derivative, which can then be separated and identified by GC-MS. nih.govresearchgate.net
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a specialized technique used to determine the stable isotope ratios (e.g., ¹³C/¹²C and ¹⁵N/¹⁴N) of the individual amino acids. ucdavis.eduwikipedia.org For this analysis, the amino acids must first be derivatized to make them amenable to gas chromatography; a common method is the formation of N-acetyl methyl esters. ucdavis.edu Following GC separation, the analyte is combusted at a high temperature (e.g., 1000 °C) to convert it into CO₂ and N₂ gases. ucdavis.edu These gases are then introduced into the isotope ratio mass spectrometer, which precisely measures the isotopic composition, providing insights into metabolic pathways or origins of the sample. ucdavis.eduwikipedia.org
Table 2: Typical GC-C-IRMS Parameters for Amino Acid Isotope Analysis
| Parameter | Description |
|---|---|
| Derivatization | Conversion to N-acetyl methyl esters (NACME) to increase volatility. ucdavis.edu |
| GC Column | Agilent DB 35 (60 m X 0.32 mm ID, 1.5 µm film thickness) or similar. ucdavis.edu |
| Temperature Program | Multi-step ramp, e.g., 70°C to 255°C, to separate different amino acid derivatives. ucdavis.edu |
| Interface | Combustion interface (e.g., GC IsoLink II) with a reactor at 1000 °C. ucdavis.edu |
| Detection | Isotope-Ratio Mass Spectrometer (e.g., Thermo Scientific Delta V Advantage). ucdavis.edu |
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for the sensitive and specific quantification of arginine and its related metabolites in complex biological matrices. creative-proteomics.comnih.gov This technique combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. Typically, analysis is performed in the positive ion mode using Multiple Reaction Monitoring (MRM), which provides excellent specificity by monitoring a specific precursor ion-to-product ion transition. creative-proteomics.comnih.gov
For arginine, the precursor ion [M+H]⁺ is m/z 175.2, which fragments to produce characteristic product ions, such as m/z 70.1. creative-proteomics.com The analysis of pyroglutamic acid can also be readily achieved by LC-MS/MS. nih.gov A significant challenge in the analysis of samples containing glutamine or glutamic acid is their potential for in-source cyclization to form pyroglutamic acid, which can create an analytical artifact. semanticscholar.orgresearchgate.net The use of chromatographic conditions that separate these compounds, combined with stable isotope-labeled internal standards (e.g., ¹³C₆-arginine), is essential to ensure accurate quantification and correct for matrix effects. creative-proteomics.comsemanticscholar.org
Table 3: LC-MS/MS Parameters for Arginine and Pyroglutamic Acid
| Analyte | Ionization Mode | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Reference |
|---|---|---|---|---|
| Arginine | Positive ESI | 175.2 | 70.1 | creative-proteomics.com |
| Pyroglutamic Acid | Positive ESI | 130.1 | 84.1 | researchgate.net (from Glutamic Acid) |
| Glutamic Acid | Positive ESI | 148.1 | 84.0 | researchgate.net |
| Glutamine | Positive ESI | 147.1 | 84.1 | semanticscholar.org |
Electrophoretic and Spectroscopic Approaches for Structural and Purity Assessment
Beyond chromatography, electrophoretic and spectroscopic methods provide complementary information essential for the comprehensive characterization of this compound, including its purity, structure, and conformational properties.
Capillary Electrophoresis (CE) offers an alternative, high-efficiency separation technique for charged molecules like arginine and pyroglutamate. researchgate.net In Capillary Zone Electrophoresis (CZE), analytes migrate through a capillary under the influence of an electric field, and their separation is based on differences in their charge-to-size ratio. mdpi.com For the analysis of arginine and its derivatives, separation is often performed in acidic buffers (e.g., Tris phosphate at pH 2.3) without derivatization, with detection by UV at low wavelengths (~190-200 nm). researchgate.netmdpi.com
To enhance sensitivity and selectivity, derivatization with fluorescent tags can be employed. nih.gov Furthermore, Micellar Electrokinetic Chromatography (MEKC), a mode of CE that uses surfactants (micelles) in the buffer, can be utilized to achieve the separation of closely related neutral or charged compounds, including structural isomers. researchgate.netnih.gov
Table 4: Capillary Electrophoresis Methods for Arginine Separation
| Method | Buffer System | Derivatization | Detection | Key Feature |
|---|---|---|---|---|
| CZE | 75 mmol/L Tris phosphate, pH 1.2 researchgate.net | None | UV (190 nm) | Direct analysis of underivatized amino acids. researchgate.net |
| MEKC | Borate buffer (pH 9.4) with deoxycholic acid nih.gov | 4-fluoro-7-nitrobenzofurazan | Laser-Induced Fluorescence (LIF) | Separation of isomeric dimethyl-L-arginine derivatives. nih.gov |
| CZE | 0.1 M phosphate buffer, pH 2.5 mdpi.com | None | UV (200 nm) | Rapid profiling of protein hydrolysis products. mdpi.com |
A variety of spectroscopic techniques are indispensable for the detailed structural characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for unambiguous structural elucidation. ¹H and ¹³C NMR spectra provide detailed information about the molecular framework by mapping the chemical environment of each hydrogen and carbon atom. researchgate.net The distinct chemical shifts and spin-spin coupling patterns for the protons and carbons in both the arginine and pyroglutamate moieties allow for confirmation of the compound's identity and structure. hmdb.cabmrb.io NMR is also valuable for studying the stability of related compounds, as it can detect the cyclization of glutamine to pyroglutamic acid without the ionization-induced artifacts seen in mass spectrometry. researchgate.net
Fourier Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in the molecule. The FTIR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups, such as N-H stretching from the amine and guanidinium (B1211019) groups, C=O stretching from the carboxylic acid and lactam ring, and C-H and C-N vibrations. scirp.org Polarized Raman spectroscopy on single crystals can provide detailed information about the molecular structure and orientation within the crystal lattice. scielo.brredalyc.org
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to investigate the stereochemistry and solution conformation of chiral molecules. Since both L-arginine and L-pyroglutamic acid are chiral, this compound will be optically active. The CD spectrum provides information on the secondary structure and conformational changes of the molecule in response to environmental factors like pH. researchgate.netnih.gov
Table 5: Key Spectroscopic Data for Arginine Characterization
| Technique | Parameter | Observed Feature / Assignment | Reference |
|---|---|---|---|
| ¹H NMR | Chemical Shift (δ) | α-H (~3.7 ppm), β-H (~1.9 ppm), γ-H (~1.7 ppm), δ-H (~3.2 ppm) in D₂O | bmrb.io |
| ¹³C NMR | Chemical Shift (δ) | C=O (~175 ppm), Cα (~55 ppm), Cβ (~29 ppm), Cγ (~25 ppm), Cδ (~41 ppm), Cζ (~157 ppm) in D₂O | bmrb.io |
| Raman | Wavenumber (cm⁻¹) | ~1650 (H-N-C bending), ~1406 (COO⁻ bending), 2800-3000 (C-H stretching) | scielo.br |
| FTIR | Wavenumber (cm⁻¹) | ~1677 (NH₃⁺ asymmetric deformation), ~1627 (COO⁻ asymmetric stretching), ~1389 (COO⁻ symmetric stretching) | scirp.org |
Preclinical Research Models and Experimental Approaches for Arginine Pyroglutamate Studies
In Vitro Cell and Tissue Culture Models
In vitro models are fundamental for initial mechanistic investigations, allowing researchers to study cellular and molecular processes in a controlled environment.
Primary Cell Cultures and Immortalized Cell Lines for Mechanistic Investigations
Primary cell cultures, which are derived directly from tissues, and immortalized cell lines, which have acquired the ability to proliferate indefinitely, are crucial tools in pharmacology and toxicology. researchgate.netcreative-biolabs.com Primary cells are valued for more closely representing the in vivo environment, whereas immortalized cell lines offer reproducibility and ease of use for long-term studies. researchgate.netcreative-biolabs.com
In the context of arginine-related compounds, these models have been used to explore cellular responses. For instance, studies on an equimolar mixture of L-arginine and L-glutamate (arginine glutamate) have utilized the human monocyte cell line THP-1 and primary human fibroblasts to assess effects on cell viability. nih.govnih.gov These investigations revealed that arginine glutamate's toxicity is comparable to that of sodium chloride and that high concentrations induce cell death via apoptosis, a non-inflammatory mechanism. nih.govnih.gov Other research has demonstrated that L-arginine supplementation can stimulate the proliferation of fibroblast cells, a key process in tissue repair. plos.org
While these studies provide insight into the cellular effects of arginine and its salts, specific research employing primary or immortalized cell lines to investigate the direct mechanisms of arginine pyroglutamate (B8496135) is not extensively documented in the available literature. Such models would be invaluable for dissecting its impact on cellular signaling, gene expression, and metabolic pathways.
Organotypic Slice Cultures for Functional Assessments
Organotypic brain slice cultures (OBSCs) represent an intermediate model between dissociated cell cultures and in vivo animal studies. These three-dimensional cultures preserve the complex cellular architecture, synaptic organization, and local neuronal networks of the original brain region, such as the hippocampus or cortex. iss.itnih.gov This makes them an excellent platform for functional assessments of neuroactive compounds. iss.itnih.gov
OBSCs can be maintained for extended periods, allowing for the study of long-term effects of substances on neuronal viability, synaptic plasticity, and network activity. nih.govresearchgate.net For example, they are used to study the excitotoxic effects of glutamate (B1630785) receptor agonists and the neuroprotective potential of various drugs. nih.gov Researchers can monitor cellular health and functional changes in response to treatment, providing insights relevant to neurological disorders. researchgate.netresearchgate.net Although direct studies investigating arginine pyroglutamate in OBSCs are not prominent, this model system holds significant potential for assessing its influence on neuronal function and connectivity in a tissue-level context.
Plant Tissue Culture Systems for Comparative Amino Acid Utilization
Plant tissue culture offers a distinct system for studying the role of amino acids as nitrogen sources for growth and development. phytotechlab.com As the primary organic nitrogen source in many culture media, amino acids can be taken up more rapidly than inorganic nitrogen, stimulating cell growth, differentiation, and elongation. phytotechlab.comresearchgate.net
Research on Hibiscus moscheutos propagated via tissue culture has compared the effects of glutamine and arginine on shoot growth. researchgate.netscielo.br In these studies, shoots cultured on media containing arginine showed slightly greater growth, which may be attributed to arginine's higher nitrogen-to-carbon ratio. researchgate.netscielo.br Notably, it was observed that embryogenic cells consumed pyroglutamate that formed through the non-enzymatic cyclization of glutamine within the culture medium. researchgate.net This highlights a metabolic pathway for pyroglutamate utilization in plant cells. The use of organic supplements like yeast extract, which contains amino acids such as arginine, is also a common practice to enhance growth in plant tissue culture. labassociates.com
| Amino Acid Supplement | Observed Effect on Shoot Growth | Potential Rationale |
|---|---|---|
| Glutamine | Showed superiority over some plant growth regulators for shoot elongation. researchgate.netscielo.br | Serves as a readily available organic nitrogen source. researchgate.net |
| Arginine | Resulted in slightly greater shoot elongation compared to glutamine. researchgate.netscielo.br | Contains two extra nitrogen groups in its molecular structure, providing a higher percentage of nitrogen. researchgate.net |
| Pyroglutamate | Consumed by embryogenic cells when formed from glutamine in the medium. researchgate.net | Indicates utilization as a nitrogen or metabolic resource. |
In Vivo Animal Model Systems
In vivo models, particularly in rodents, are indispensable for studying the systemic and behavioral effects of compounds, bridging the gap between cellular studies and human application.
Rodent Models (Rats, Mice) for Behavioral Neuroscience Research
Rodent models, including rats and mice, are extensively used in behavioral neuroscience to investigate the neural circuits and genetic underpinnings of behaviors like aggression, anxiety, learning, and memory. nih.govresearchgate.net The anatomical and functional similarities between rodent and human brains, such as the presence of key structures like the hippocampus and prefrontal cortex, allow for valuable translational research. nih.govyoutube.com Various behavioral paradigms, such as the Morris water maze, elevated plus maze, and fear conditioning tests, are employed to assess cognitive and emotional states in these animals. scienceopen.comstanford.edu
The effects of this compound on cognitive functions have been specifically investigated in rodent models of aging. A key study examined the impact of the arginine salt of pyroglutamic acid on the learning and memory capacities of old rats. nih.gov The results demonstrated that this compound is behaviorally active, facilitating improvements in learning and memory. nih.gov
In this study, researchers used two distinct behavioral tests:
Active Avoidance (Pole-Jumping Test): Rats treated with this compound showed a faster rate of acquisition of the pole-jumping response to avoid an unpleasant stimulus and a slower extinction of this learned behavior. nih.gov
Passive Avoidance (Step-Through Task): The treatment was also associated with improved retention of the passive avoidance response. nih.gov
These findings indicate a clear cognitive-enhancing effect in aged rats. nih.gov Broader research into L-arginine, the precursor to nitric oxide (a neurotransmitter involved in synaptic plasticity), has also shown effects on learning and memory, though sometimes with conflicting results depending on the experimental context. scienceopen.comnih.govnih.gov For instance, some studies suggest L-arginine can ameliorate memory impairments, while others indicate it may attenuate the beneficial effects of other treatments. scienceopen.comnih.gov In mouse models of Alzheimer's disease, arginine administration has been shown to rescue cognitive deficits, further linking arginine metabolism to memory processes. mdpi.com
| Animal Model | Behavioral Test | Primary Outcome | Reference |
|---|---|---|---|
| Old Rats | Active Avoidance (Pole-Jumping) | Facilitated acquisition and inhibited extinction of the avoidance response. | nih.gov |
| Passive Avoidance (Step-Through) | Improved retention of the avoidance response. | nih.gov |
Analysis of Motor Activity and Exploratory Behavior
Studies utilizing rodent models have been instrumental in characterizing the effects of this compound on the central nervous system (CNS). Research on rats has shown that this compound can influence both spontaneous and specialized behaviors. The compound demonstrates a notable antagonism with barbiturates in the context of spontaneous motility. nih.gov However, this effect is less pronounced when interacting with benzodiazepines. nih.gov
In terms of more complex behaviors, this compound does not appear to alter sound discrimination learning at either fixed or varied intervals. nih.gov Conversely, it has been observed to moderately accelerate learning in tasks involving temporal discrimination and conditioned avoidance responses in a shuttle-box setup. nih.gov These effects were specific to the combined this compound molecule, as the administration of arginine and pyroglutamic acid individually or as a simple mixture did not produce the same outcomes. nih.gov This suggests that the unique pharmacokinetic profile of this compound may allow it to achieve brain concentrations sufficient to counteract depressive compounds without significantly altering the normal behavior of the animal. nih.gov
Table 1: Effects of this compound on Motor and Specialized Behaviors in Rats
| Behavioral Parameter | Observed Effect of this compound | Source |
|---|---|---|
| Spontaneous Motility (with barbiturate) | Obvious antagonism | nih.gov |
| Spontaneous Motility (with benzodiazepines) | Much less antagonism | nih.gov |
| Sound Discrimination Learning | No alteration | nih.gov |
| Temporal Discrimination Learning | Moderately accelerated | nih.gov |
| Conditioned Avoidance Response (CAR) | Moderately accelerated | nih.gov |
Investigating Stress Response and Behavioral Phenotypes
The role of arginine, a key component of this compound, in modulating stress responses is well-documented across various animal models. In young Rex rabbits, dietary supplementation with arginine has been shown to alleviate weaning stress and promote intestinal development. nih.gov Studies in rats and mice have demonstrated that L-arginine can antagonize the immunosuppressive effects of restraint stress. nih.gov Furthermore, L-arginine administration before a stress event in rats was found to help maintain mitochondrial respiration, indicating a protective role against stress-induced metabolic dysfunction. mdpi.com Research on bovine intestinal epithelial cells has also shown that L-arginine can reduce injury from heat stress by improving antioxidant and inflammatory responses. researchgate.net
Table 2: Effects of Arginine in Various Animal Stress Models
| Animal Model | Stress Type | Observed Effect of Arginine Supplementation | Source |
|---|---|---|---|
| Young Rabbits | Weaning Stress | Alleviated stress, promoted intestinal development | nih.gov |
| Rats and Mice | Restraint Stress | Antagonized immunosuppression | nih.gov |
| Rats | Acute Stress | Maintained mitochondrial oxygen uptake | mdpi.com |
| Bovine Cells | Heat Stress | Reduced cellular injury, improved antioxidant response | researchgate.net |
Induced Metabolic Perturbation Models (e.g., L-Arginine-Induced Pancreatitis)
The L-arginine-induced acute pancreatitis (AP) model is a widely used, non-invasive, and reproducible method for studying metabolic perturbation in rodents. pnas.org This model leverages the selective, dose-dependent necrosis of pancreatic acinar cells caused by high doses of L-arginine, while leaving the islets of Langerhans unaffected. nih.govpnas.org The underlying mechanism is not fully understood but is thought to involve the generation of oxygen free radicals. pnas.org The metabolism of L-arginine to L-ornithine is also implicated in the pathogenesis. acs.org
The severity of pancreatitis can be controlled by the dose and concentration of the administered L-arginine solution, as well as the strain of mouse used. biorxiv.orgresearchgate.net For instance, in mice, two intraperitoneal injections of 4 g/kg L-arginine are commonly used to induce severe necrotizing pancreatitis. biorxiv.orgresearchgate.net This model is valuable for investigating the molecular mechanisms of necrotizing pancreatitis and the subsequent regenerative processes. pnas.orgacs.org
Table 3: Key Characteristics of the L-Arginine-Induced Pancreatitis Model
| Parameter | Description | Source |
|---|---|---|
| Mechanism | Selective pancreatic acinar cell necrosis. | nih.govpnas.org |
| Inducing Agent | High-dose L-arginine administered intraperitoneally. | pnas.org |
| Common Species | Rats and mice. | pnas.orgacs.org |
| Key Features | Reproducible, non-invasive, dose-dependent injury. | pnas.orgbiorxiv.org |
| Pathological Outcomes | Pancreatic edema, inflammation, fat necrosis, elevated serum amylase. | nih.gov |
Large Animal Models (e.g., Swine) in Nutritional and Physiological Studies
Swine serve as a crucial large animal model for nutritional and physiological research due to their metabolic and biological similarities to humans. nih.govnih.gov In swine, arginine is considered a conditionally essential amino acid, vital for growth, development, reproduction, and lactation. biorxiv.org Research has shown that dietary supplementation with arginine can improve the health and production performance of pigs across all life stages. nih.gov
For example, supplementing the diet of gestating gilts with arginine has been shown to markedly increase the number of live-born piglets and the total litter birth weight. frontiersin.org In weanling piglets, arginine supplementation helps maintain gut health, prevents intestinal dysfunction, and enhances growth performance. nih.govnih.gov Arginine is also required to maximize skeletal muscle growth and feed efficiency in growing pigs. nih.gov These studies in swine provide compelling evidence for the nutritional importance of arginine and guide dietary recommendations for both animal production and potentially human health. nih.gov
Comparative Animal Physiology in Amino Acid Metabolism Research
Comparative physiology provides a framework for understanding the diverse strategies animals use for amino acid metabolism. The synthesis and degradation of arginine, for instance, vary across species. In most mammals, including humans, pigs, and rats, there is no net synthesis of arginine in the liver due to high arginase activity. researchgate.net Instead, endogenous synthesis relies on an "intestinal-renal axis," where citrulline is produced in the small intestine from precursors like glutamine and glutamate, and then converted to arginine in the kidneys. researchgate.net
Arginine metabolism is central to multiple physiological processes, including the detoxification of ammonia (B1221849) via the urea (B33335) cycle, and the production of critical signaling molecules like nitric oxide and functional compounds like creatine (B1669601). researchgate.net Comparative studies, such as those examining amino acid concentrations in fish under different environmental conditions (e.g., salinity), reveal how metabolic pathways are adapted to specific physiological demands. researchgate.net This broad, comparative approach highlights both conserved and species-specific aspects of arginine metabolism, providing a deeper understanding of its fundamental biological roles. researchgate.net
Computational Chemistry and Molecular Modeling Approaches
Simulations of Intramolecular Cyclization and Reaction Kinetics
The pyroglutamate moiety of this compound is formed via the intramolecular cyclization of an N-terminal glutamic acid or glutamine residue. Computational chemistry and molecular modeling have been employed to elucidate the mechanisms and kinetics of this nonenzymatic reaction. acs.orgsemanticscholar.org Quantum chemical calculations have identified a process that is broadly divided into two main steps: an initial cyclization to form a five-membered ring intermediate (a gem-hydroxylamine), followed by a dehydration step to yield the final pyroglutamate product. acs.orgsemanticscholar.org
Simulations using density functional theory (B3LYP) and Møller–Plesset perturbation theory have calculated the activation energy barriers for these steps. acs.orgsemanticscholar.org For the cyclization of an N-terminal glutamine residue, the activation energy was calculated to be 83.8 kJ mol⁻¹. semanticscholar.org The reaction kinetics are significantly influenced by catalysts and environmental conditions. acs.orgresearchgate.net Computational results indicate that water molecules and inorganic phosphate (B84403) species can act as catalysts, lowering the energy barrier for the reaction. acs.orgsemanticscholar.org Experimental studies on model proteins, such as monoclonal antibodies, confirm that the reaction rate is highly dependent on pH and temperature, with minimal formation occurring around pH 6 but increasing significantly at more acidic (pH 4) or basic (pH 8) conditions. researchgate.net These computational approaches provide a molecular-level understanding of the formation of pyroglutamate, a key structural feature of this compound.
Table 4: Summary of Computational Findings on Pyroglutamate Formation
| Parameter | Finding | Source |
|---|---|---|
| Reaction Mechanism | Two-step process: 1) Intramolecular cyclization, 2) Dehydration. | acs.orgsemanticscholar.org |
| Key Intermediate | gem-Hydroxylamine. | acs.org |
| Computational Method | Density Functional Theory (B3LYP), Møller–Plesset perturbation theory. | acs.orgsemanticscholar.org |
| Calculated Activation Energy (Gln) | 83.8 kJ mol⁻¹ | semanticscholar.org |
| Identified Catalysts | Water molecules, inorganic phosphate ions (H₂PO₄⁻). | acs.orgsemanticscholar.org |
| Influencing Factors (Kinetics) | pH, temperature, protein higher-order structure. | researchgate.net |
Molecular Docking and Dynamics Studies for Target Interaction Prediction
In the preclinical evaluation of compounds, molecular docking and molecular dynamics (MD) simulations serve as powerful computational techniques to predict and analyze the interactions between a ligand, such as this compound, and its potential biological targets at an atomic level. These in silico approaches are fundamental in modern drug discovery, offering insights that guide further experimental research.
Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor's binding site. The process involves computationally sampling a vast number of potential conformations and orientations of the ligand within the target protein's active site. A scoring function is then used to estimate the binding affinity for each pose, allowing researchers to identify the most stable and likely binding mode. This provides a static snapshot of the potential interaction.
Following docking, molecular dynamics (MD) simulations are frequently employed to introduce dynamism and observe the behavior of the ligand-protein complex over time in a simulated physiological environment. By solving Newton's equations of motion for every atom in the system, MD simulations can reveal the stability of the predicted binding pose, the flexibility of the protein and ligand, and the specific atomic interactions, such as hydrogen bonds and electrostatic interactions, that stabilize the complex. For instance, MD simulations have been effectively used to study the permeation of arginine through protein channels and to understand the stability of arginine-amino acid interactions. nih.govresearchgate.net
For this compound, a salt formed from L-arginine and L-pyroglutamic acid, these computational methods are invaluable for generating hypotheses about its mechanism of action. Studies on arginine itself have shown its propensity to form strong interactions with acidic amino acids through charged interactions and hydrogen bonds, as well as engaging in cation-π stacking with aromatic residues. researchgate.netnih.gov Molecular docking and MD simulations would therefore be employed to investigate how the dual nature of this compound—possessing both the cationic guanidinium (B1211019) group of arginine and the anionic carboxylate of pyroglutamate—governs its binding specificity to various protein targets. These targets could include enzymes, receptors in the central nervous system, or transport proteins. nih.govfigshare.com
The predictive power of these simulations allows for the rationalization of observed biological activities and can guide the design of new molecules with improved potency and selectivity. The data generated from these studies, such as binding energies and specific residue interactions, are critical for building a comprehensive understanding of the compound's pharmacological profile before moving into more complex biological systems.
The table below illustrates the type of detailed findings that can be generated from molecular docking and dynamics studies, using a hypothetical protein target for this compound to demonstrate the predictive insights gained.
| Parameter | Predicted Value | Description |
| Binding Affinity (ΔG) | -9.2 kcal/mol | The calculated free energy of binding. A more negative value indicates a stronger, more stable predicted interaction between this compound and the target protein. |
| Key Interacting Residues | ASP-121, GLU-278, TRP-86 | Specific amino acid residues within the protein's binding site predicted to form significant interactions. Aspartic acid (ASP) and glutamic acid (GLU) likely form salt bridges with the arginine moiety, while tryptophan (TRP) may engage in cation-π stacking. |
| Hydrogen Bonds | 5 | The number of stable hydrogen bonds predicted between the ligand and the protein, which are crucial for binding specificity and stability. |
| Ligand RMSD | 1.5 Å | The Root-Mean-Square Deviation of the ligand's atoms over the course of the MD simulation, relative to its starting docked pose. A low value suggests the ligand maintains a stable binding mode. |
These computational predictions provide a foundational, atom-level hypothesis for how this compound may exert its effects. However, it is crucial to note that these in silico findings must be validated through subsequent in vitro and in vivo experimental studies to confirm the biological relevance of the predicted interactions.
Emerging Research Frontiers and Future Directions in Arginine Pyroglutamate Studies
Elucidation of Undiscovered Biological Roles and Pathways
While L-arginine is recognized as a precursor to nitric oxide and a key component of the urea (B33335) cycle, and pyroglutamic acid is associated with cognitive processes, the specific biological roles of arginine pyroglutamate (B8496135) as a single entity are not fully mapped. caringsunshine.comnih.govnih.gov Early studies have suggested that the compound may have distinct effects on the central nervous system compared to its individual components administered separately. nih.gov One hypothesis is that the unique salt structure of arginine pyroglutamate leads to different pharmacokinetics, potentially allowing for concentrations in the brain sufficient to influence neurological pathways. nih.gov
Future research is aimed at moving beyond the established functions of its precursors to uncover novel pathways modulated by this compound. This includes investigating its potential interactions with neurotransmitter systems beyond those already known for pyroglutamic acid, such as acetylcholine, GABA, and glycine. aor.ca Research may also focus on its role in metabolic regulation, exploring how the compound is metabolized and whether it influences interconnected amino acid pathways, including those of proline, glutamate (B1630785), and polyamines. nih.govresearchgate.net The goal is to determine if this compound has unique biological targets and signaling cascades that are not simply an additive effect of arginine and pyroglutamic acid.
Integration of Omics Technologies (Proteomics, Metabolomics, Transcriptomics) for Systems-Level Understanding
To achieve a comprehensive, systems-level understanding of this compound's biological impact, researchers are turning to omics technologies. These approaches allow for the simultaneous analysis of thousands of molecules, providing a broad snapshot of cellular responses.
Proteomics: This technology can be used to study changes in the entire protein complement of a cell or tissue in response to this compound. A key area of interest is protein arginine methylation, a post-translational modification that regulates processes like gene transcription, RNA metabolism, and DNA repair. nih.govcellsignal.com Proteomic techniques, such as those combining immunoenrichment of methylated peptides with mass spectrometry, can identify which proteins and specific arginine residues are methylated. nih.govebi.ac.uk By applying these methods, researchers could determine if this compound influences the activity of protein arginine methyltransferases (PRMTs), thereby altering cellular function on a large scale. cellsignal.comelsevierpure.com
Metabolomics: This field involves the large-scale study of small molecules, or metabolites, within cells and biological systems. Given that arginine is a central hub in multiple metabolic pathways (producing ornithine, proline, glutamate, creatine (B1669601), and agmatine), metabolomics offers a powerful tool to trace the fate of this compound after administration. nih.govcreative-proteomics.com Using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), scientists can simultaneously quantify arginine and its related metabolites. nih.govfrontiersin.org This would provide a detailed map of how this compound perturbs metabolic networks, revealing its influence on energy production, nucleotide synthesis, and other vital processes. nih.govnih.gov
Transcriptomics: This area of study analyzes the complete set of RNA transcripts in a cell. By examining changes in gene expression following exposure to this compound, researchers can identify which genes and signaling pathways are activated or suppressed. For example, studies on arginine deprivation have shown significant changes in the expression of genes like argininosuccinate (B1211890) synthetase 1 (ASS1). nih.govmdpi.com Transcriptomic analysis could reveal if this compound has a unique gene regulatory signature, potentially impacting cellular processes such as proliferation and differentiation. researchgate.net
Integrating data from these omics fields can provide a holistic view of how this compound functions, connecting its molecular interactions with broader physiological outcomes. nih.gov
Development of Novel Research Tools and Probes for Targeted Investigations
Advancing the study of this compound requires the development of sophisticated tools to track its activity and interactions within complex biological systems. Current research focuses on creating chemical probes and advanced analytical methods.
One area of development is the synthesis of fluorescent probes to visualize the activity of enzymes involved in arginine metabolism. For instance, fluorescently labeled peptides have been designed to examine the substrate binding and activity of PRMT1, an enzyme that methylates arginine residues. nih.gov Similar strategies could be adapted to create specific probes for enzymes that metabolize this compound or for receptors it may interact with.
Another approach involves activity-based protein profiling (ABPP), which uses reactive chemical probes to identify active enzymes in complex proteomes. nih.gov Probes targeting specific cysteine residues near the active sites of PRMTs have been developed, allowing for the identification of enzymes in their active state. nih.gov
Furthermore, the synthesis of novel arginine building blocks with modified properties, such as increased lipophilicity, is an active area of research. mdpi.com These modified amino acids can be incorporated into peptides to study structure-function relationships or to create new research probes. mdpi.com Advances in analytical chemistry, particularly the refinement of LC-MS/MS methods, are also crucial for the sensitive and specific detection of this compound and its metabolites in various biological samples. creative-proteomics.comnih.gov
Cross-Disciplinary Applications in Biotechnology and Functional Ingredient Research
Beyond its biological investigation, this compound and its components have found applications in various technological and industrial fields, excluding any health-related claims.
Biotechnology and Biopharmaceutics: L-arginine and its salts are utilized as excipients in protein formulations. nih.gov Specifically, they can act as stabilizers to suppress protein aggregation and increase the solubility of proteins, which is a significant challenge in the manufacturing of biopharmaceutical products like monoclonal antibodies. nih.gov Arginine glutamate, a similar salt, has been shown to be effective in this capacity, making it a valuable tool in structural biology and vaccine development. nih.gov
Functional Food Ingredients: The pyroglutamate component of the molecule is noted for its flavor-enhancing properties. ivypanda.com Pyroglutamic acid is a naturally occurring amino acid found in vegetables, fruits, and meat, where it contributes to the savory or "umami" taste. ivypanda.com Consequently, this compound has been explored for its potential application as a food additive to enhance the savory flavor of various food products. ivypanda.com
Q & A
Q. How can researchers detect and quantify arginine pyroglutamate in biological samples?
Methodological Answer:
- Use the Folin phenol reagent method (Lowry assay) for general protein quantification .
- For specific detection of pyroglutamate modifications, employ mass spectrometry (MS) with protocols optimized for post-translational modifications (PTMs). Filter peptides at 1% false discovery rate (FDR) and validate with tools like Scaffold 4.8.9, ensuring ≥99% protein probability and ≥2 peptides per protein .
What frameworks are effective for formulating research questions on this compound’s biochemical mechanisms?
Methodological Answer:
- Apply the PICOT framework : Define P opulation (e.g., bacterial mutants, cell lines), I ntervention (e.g., pyroglutamate supplementation), C omparison (e.g., wild-type vs. mutant strains), O utcome (e.g., growth rates, PTM levels), and T imeframe (e.g., 24-hour incubation) .
- Ensure questions align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
Q. How to design a hypothesis testing strategy for this compound’s role in metabolic pathways?
Methodological Answer:
- Start with a null hypothesis (e.g., “Pyroglutamate does not restore growth in E. coli proA mutants”).
- Use knockout models (e.g., DproBA mutants) and test pyroglutamate supplementation at varying concentrations (0.1–1 mM). Validate via growth assays and LC-MS to measure pyroglutamate-to-P5C conversion .
Q. What are best practices for conducting a literature review on this compound?
Methodological Answer:
Q. How to ensure ethical data presentation in this compound research?
Methodological Answer:
- Avoid selective reporting: Disclose all experimental conditions, including failed attempts (e.g., pyroglutamate’s inefficacy in E. coli suppression ).
- Use plagiarism-check software for manuscripts and archive raw data for reproducibility .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s metabolic activity across bacterial models?
Methodological Answer:
- Compare pyroglutamate uptake mechanisms in different strains (e.g., E. coli vs. Bacillus). Use isotopic tracing (e.g., ¹³C-pyroglutamate) to track conversion into L-D1-pyrroline-5-carboxylate (P5C) .
- Validate with genetic complementation assays (e.g., asd overexpression) and rule out transporter limitations via RNA-seq .
Q. What advanced techniques quantify pyroglutamate formation in therapeutic monoclonal antibodies (mAbs)?
Methodological Answer:
Q. How to analyze pyroglutamate’s impact on protein stability and function in neurodegenerative disease models?
Methodological Answer:
Q. What computational tools model pyroglutamate’s role in peptide aggregation kinetics?
Methodological Answer:
Q. How to optimize experimental designs for studying pyroglutamate’s synergy with lysine in growth hormone (GH) release?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
